![molecular formula C7H11NO2 B12854086 (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-(1-bicyclo[111]pentanyl)acetic acid is a unique compound characterized by its bicyclo[111]pentane core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid typically involves the ring-opening of [1.1.1]propellane, followed by subsequent functionalization steps. One efficient method for the direct asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes involves catalytic asymmetric synthesis . This methodology offers broad scope and high efficiency, making it suitable for producing α-chiral bicyclo[1.1.1]pentanes from [1.1.1]propellane.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis process for large-scale production. The use of light-enabled reactions has shown promise in producing bicyclo[1.1.1]pentanes on a multi-gram scale .
化学反応の分析
Types of Reactions
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Substitution reactions are common, where functional groups on the bicyclo[1.1.1]pentane core are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug discovery and development.
作用機序
The mechanism of action of (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, with ongoing research aiming to elucidate these mechanisms .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentylamines: These compounds share the bicyclo[1.1.1]pentane core and are used as bioisosteres of arylamine motifs.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds are mimetics for ortho/meta-substituted arenes and have applications in medicinal chemistry.
Uniqueness
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid stands out due to its α-chiral center, which imparts unique stereochemical properties. This chiral center enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
(2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C7H11NO2/c8-5(6(9)10)7-1-4(2-7)3-7/h4-5H,1-3,8H2,(H,9,10)/t4?,5-,7?/m1/s1 |
InChIキー |
IPZOLHVNGOSCLN-KPPVHYKDSA-N |
異性体SMILES |
C1C2CC1(C2)[C@@H](C(=O)O)N |
正規SMILES |
C1C2CC1(C2)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


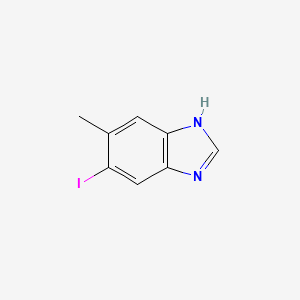

![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
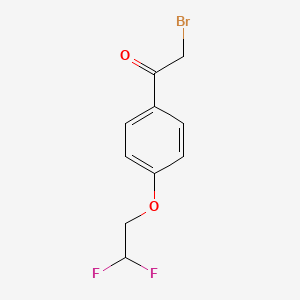
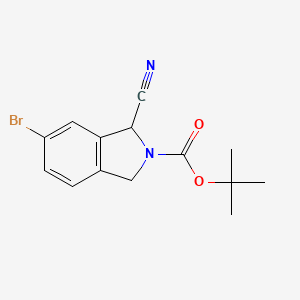
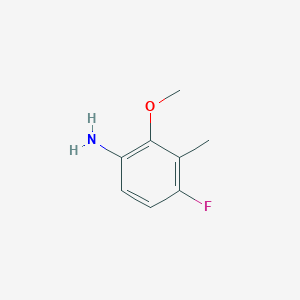
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)


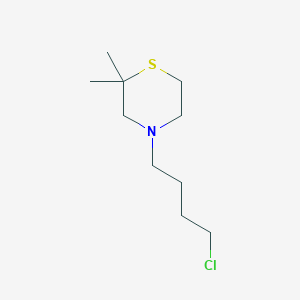
![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)
